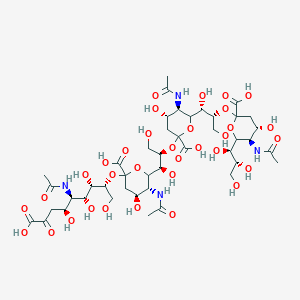

N-Acetylneuraminic Acid Tetramer alpha(2-8)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylneuraminic acid tetramer alpha(2-8) (NANA-α2-8) is a tetrameric form of N-acetylneuraminic acid (NANA) which is a sialic acid found in mammalian cells. It is an important component of glycoproteins and glycolipids, and plays a vital role in the development of cell-cell interactions, cell adhesion and signal transduction. NANA-α2-8 is a special form of NANA, as it is a tetrameric form of the acid. It is formed by the condensation of four molecules of NANA and is found in a variety of glycoproteins and glycolipids.

Scientific Research Applications

Enzymology and Metabolic Pathways

- N-Acetylneuraminic Acid Metabolism : The three-dimensional structure of N-acetylneuraminate lyase from Escherichia coli reveals its role in the cleavage of N-acetylneuraminic acid to form pyruvate and N-acetyl-D-mannosamine. This enzyme is crucial for the regulation of sialic acid metabolism in bacteria and its reverse reaction is utilized for the synthesis of sialic acid and its derivatives (Izard et al., 1994).

Glycobiology and Molecular Recognition

- Polysialylation and Glycoproteins : Studies on the occurrence of poly(alpha2,8-deaminoneuraminic acid) in mammalian tissues highlight the widespread and developmentally regulated expression of homopolymers of alpha2,8-linked N-acetylneuraminic acid on selected proteins, indicating its distinctive role among polysialic acids and suggesting a general function of the poly(alpha2,8-KDN)-bearing glycoproteins (Ziak et al., 1996).

Molecular Dynamics and Quantum Mechanical Calculations

- Molecular Dynamics Simulation : Molecular dynamics simulation and quantum mechanical calculations on α-D-N-acetylneuraminic acid provide insights into the three-dimensional structure and conformation of α-Neu5Ac in biological environments, highlighting the significance of water-mediated hydrogen bonds in stabilizing its conformation (Priyadarzini et al., 2012).

Sialic Acid Synthesis and Analysis

- Synthesis of Sialic Acid Derivatives : Research into the synthesis and biological properties of N‐Acetyl‐4‐deoxy‐D‐neuraminic Acid reveals methods for transforming N-acetylneuraminic acid into various derivatives, offering insights into biochemical activities and potential applications in drug design (Hagedorn & Brossmer, 1986).

High-Resolution Spectroscopy and Structural Analysis

- NMR Spectroscopy of Sialic Acids : High-resolution 1H-NMR spectroscopy studies on free and glycosidically linked O-acetylated sialic acids demonstrate the power of NMR for determining the number and position of O-acetyl substituents in sialic acid residues, crucial for the structural analysis of carbohydrate chains derived from glycoconjugates (Haverkamp et al., 1982).

properties

IUPAC Name |

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N4O33/c1-13(53)45-26(17(57)5-18(58)38(68)69)34(67)31(64)23(10-50)76-42(39(70)71)7-20(60)28(47-15(3)55)36(80-42)33(66)25(12-52)78-44(41(74)75)8-21(61)29(48-16(4)56)37(81-44)32(65)24(11-51)77-43(40(72)73)6-19(59)27(46-14(2)54)35(79-43)30(63)22(62)9-49/h17,19-37,49-52,57,59-67H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35?,36?,37?,42?,43?,44?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLGFGDWUSYIF-ADZPKJRYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N4O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1183.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylneuraminic Acid Tetramer alpha(2-8) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2741903.png)

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)

![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2741924.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)